molecular formula C14H23IS B14196677 3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene CAS No. 851011-44-4

3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene

Cat. No.: B14196677
CAS No.: 851011-44-4
M. Wt: 350.30 g/mol
InChI Key: HIMSGRCTJFAKGQ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene is an organic compound that belongs to the class of iodothiophenes. This compound is characterized by the presence of an iodine atom attached to a thiophene ring, which is further substituted with a 3,7-dimethyloctyl group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene typically involves the iodination of a thiophene derivative followed by the introduction of the 3,7-dimethyloctyl group. One common method is the halogenation of thiophene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The resulting 2-iodothiophene can then be subjected to a Friedel-Crafts alkylation reaction with 3,7-dimethyloctyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation, recrystallization, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-[(3S)-3,7-dimethyloctyl]thiophene.

    Substitution: Formation of 3-[(3S)-3,7-dimethyloctyl]-2-substituted thiophenes.

Scientific Research Applications

3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the thiophene ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodothiophene: Lacks the 3,7-dimethyloctyl group, making it less hydrophobic and less sterically hindered.

    3-[(3R)-3,7-dimethyloctyl]-2-iodothiophene: The enantiomer of the compound, with the (3R) configuration.

    3-[(3S)-3,7-dimethyloctyl]-2-bromothiophene: Similar structure but with a bromine atom instead of iodine.

Uniqueness

3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene is unique due to its specific stereochemistry and the presence of the iodine atom, which can significantly influence its reactivity and interactions. The (3S) configuration imparts chirality, which can affect the compound’s biological activity and selectivity. The iodine atom provides a site for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.

Properties

CAS No.

851011-44-4

Molecular Formula

C14H23IS

Molecular Weight

350.30 g/mol

IUPAC Name

3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene

InChI

InChI=1S/C14H23IS/c1-11(2)5-4-6-12(3)7-8-13-9-10-16-14(13)15/h9-12H,4-8H2,1-3H3/t12-/m0/s1

InChI Key

HIMSGRCTJFAKGQ-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CCC1=C(SC=C1)I

Canonical SMILES

CC(C)CCCC(C)CCC1=C(SC=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.